5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-10-19-16(12-18-13)17(22)20-11-15-8-5-9-21(15)14-6-3-2-4-7-14/h2-4,6-7,10,12,15H,5,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDKLCCPQDCYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the carboxamide group through an amide coupling reaction. The phenylpyrrolidine moiety can be attached via a nucleophilic substitution reaction, where the pyrazine ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpyrrolidine moiety.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the phenylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-pyrrolidin-2-one: Shares the phenylpyrrolidine moiety but lacks the pyrazine ring.
N-Methyl-2-pyridone-5-carboxamide: Contains a similar carboxamide group but with a different heterocyclic ring.
Uniqueness
5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimycobacterial activity and cytotoxicity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 314.40 g/mol |
| IUPAC Name | This compound |
This compound features a pyrazine ring substituted at the 5-position with a methyl group and an amide functional group linked to a phenylpyrrolidine moiety, which is critical for its biological activity.
Antimycobacterial Activity
Recent studies have explored the antimycobacterial properties of various pyrazine derivatives, including those similar to this compound. A notable study assessed the in vitro activity of several derivatives against Mycobacterium tuberculosis and other mycobacterial strains, revealing promising results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value in the range of 0.78–3.91 µg/mL against M. tuberculosis H37Ra, indicating strong antimycobacterial activity.
The study emphasized that structural modifications, particularly at the C-5 position of the pyrazine ring, significantly influenced the biological efficacy. Compounds with longer alkylamino chains demonstrated improved activity compared to shorter chains .
Cytotoxicity
In addition to its antimycobacterial properties, the cytotoxic effects of the compound were evaluated using HepG2 cell lines. The selectivity index (SI), which measures the safety margin between antimicrobial efficacy and cytotoxicity, was found to be greater than 20 for several derivatives, suggesting low toxicity at effective concentrations .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | MIC (µg/mL) | Cytotoxicity (HepG2) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 0.78 | Low | >20 |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | Moderate | >38 |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | Low | >20 |
This table illustrates that while all compounds exhibit varying degrees of antimycobacterial activity, those with longer alkyl chains tend to have better selectivity and lower cytotoxicity.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps due to reduced side reactions |
| Solvent | DMF > DCM | Polar aprotic solvents enhance coupling efficiency |
| Coupling Agent | EDC/HOBt | 85% yield vs. 60% for DCC |
| Purification | Silica gel (EtOAc/Hexane) | Purity >95% by HPLC . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
